Revospirone
Overview
Description
Revospirone, also known as BAY Vq 7813, is an azapirone drug that was patented as a veterinary tranquilizer but never marketed. It acts as a selective 5-HT1A receptor partial agonist, similar to other azapirones like buspirone. This compound produces 1-(2-pyrimidinyl)piperazine as an active metabolite, which also acts as an α2-adrenergic receptor antagonist .
Mechanism of Action
Target of Action
Revospirone, an azapirone drug, primarily targets the 5-HT1A receptor , where it acts as a partial agonist . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and the regulation of various physiological processes. In addition to this, this compound also produces an active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), which acts as an α2-adrenergic receptor antagonist .
Mode of Action
This action can modulate the release of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other functions . The active metabolite 1-PP antagonizes α2-adrenergic receptors, which can influence the release of norepinephrine, another neurotransmitter .
Pharmacokinetics
Like other azapirones, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver (producing the active metabolite 1-pp), and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmission via the 5-HT1A and α2-adrenergic receptors. By influencing the activity of these receptors, this compound can alter the release and reuptake of serotonin and norepinephrine, potentially impacting mood, anxiety, and other neurological functions .
Biochemical Analysis
Biochemical Properties
Revospirone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a selective 5-hydroxytryptamine 1A receptor partial agonist, which means it binds to and activates these receptors to a lesser extent than a full agonist . Additionally, this compound produces 1-(2-pyrimidinyl)piperazine as an active metabolite, which acts as an alpha-2 adrenergic receptor antagonist . This interaction with alpha-2 adrenergic receptors can influence neurotransmitter release and modulate various physiological responses.
Cellular Effects
This compound affects various types of cells and cellular processes. By acting as a partial agonist at 5-hydroxytryptamine 1A receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism . The activation of these receptors can lead to changes in intracellular cyclic adenosine monophosphate levels, which in turn can affect the activity of protein kinase A and other downstream signaling molecules. This modulation of signaling pathways can impact cellular functions such as neurotransmitter release, cell proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective 5-hydroxytryptamine 1A receptor partial agonist, this compound binds to these receptors and activates them to a lesser extent than a full agonist . This partial activation can lead to a balanced modulation of receptor activity, reducing the risk of overstimulation. Additionally, the active metabolite 1-(2-pyrimidinyl)piperazine acts as an alpha-2 adrenergic receptor antagonist, which can inhibit the release of norepinephrine and other neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its active metabolite 1-(2-pyrimidinyl)piperazine may undergo further metabolic transformations . Long-term exposure to this compound can lead to adaptive changes in receptor expression and signaling pathways, which may influence its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit anxiolytic and sedative effects, while higher doses could potentially lead to adverse effects such as hypotension and bradycardia . Studies in animal models have shown that there is a threshold dose below which this compound is effective without causing significant side effects. At higher doses, the risk of toxicity and adverse effects increases, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, the compound undergoes conjugation with endogenous molecules such as glucuronic acid and glutathione, increasing its hydrophilicity and facilitating its excretion . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After entering the systemic circulation, it is distributed to different tissues based on factors such as blood perfusion, tissue binding, and membrane permeability . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is generally uneven, with higher concentrations in richly vascularized areas.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular distribution of this compound can impact its pharmacological properties and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Revospirone involves multiple steps, starting with the preparation of the core benzothiazole structure. The key steps include:
Formation of Benzothiazole Core: This involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative.
Attachment of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Revospirone undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can modify the benzothiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced benzothiazole derivatives.
Substitution Products: Various substituted benzothiazole and piperazine derivatives.
Scientific Research Applications
Revospirone has several scientific research applications:
Chemistry: Used as a model compound to study azapirone derivatives.
Biology: Investigated for its effects on serotonin receptors.
Medicine: Explored for potential therapeutic uses in anxiety and depression due to its 5-HT1A receptor activity.
Industry: Potential use in veterinary medicine as a tranquilizer.
Comparison with Similar Compounds
Similar Compounds
Buspirone: Another azapirone with similar 5-HT1A receptor activity.
Gepirone: Shares the same mechanism of action but differs in its pharmacokinetic profile.
Ipsapirone: Similar therapeutic applications but with different receptor binding affinities.
Uniqueness of Revospirone
This compound is unique due to its specific receptor binding profile and the production of an active metabolite that contributes to its overall pharmacological effects. Unlike some other azapirones, it was specifically developed for veterinary use, although it was never marketed .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17-15-5-1-2-6-16(15)27(25,26)23(17)10-4-9-21-11-13-22(14-12-21)18-19-7-3-8-20-18/h1-3,5-8H,4,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLTZRTXQLNGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241982 | |
Record name | Revospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95847-87-3 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95847-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Revospirone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Revospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVOSPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8764TW2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper and its relevance to Revospirone?
A: The research paper focuses on understanding the structure-activity relationship (SAR) of saccharin derivatives, specifically those analogous to Ipsapirone and this compound []. While the abstract doesn't provide detailed results, it highlights the use of radioligand binding studies and computational modeling. These methods are crucial for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.